molecular formula C14H11N3O5 B5201612 N-(4-methylphenyl)-2,4-dinitrobenzamide

N-(4-methylphenyl)-2,4-dinitrobenzamide

Cat. No.: B5201612
M. Wt: 301.25 g/mol
InChI Key: DMOAXMOWUKCSTD-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2,4-dinitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a benzamide group substituted with a 4-methylphenyl group and two nitro groups at the 2 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2,4-dinitrobenzamide typically involves the reaction of 2,4-dinitrobenzoic acid with 4-methylaniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 4-methylaniline to yield the desired benzamide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like chlorine or bromine, alkylating agents.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed:

    Reduction: N-(4-methylphenyl)-2,4-diaminobenzamide.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Hydrolysis: 2,4-dinitrobenzoic acid and 4-methylaniline.

Scientific Research Applications

N-(4-methylphenyl)-2,4-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

    N-(4-nitrophenyl)-2,4-dinitrobenzamide: Similar structure but with a nitro group instead of a methyl group.

    N-(4-methylphenyl)-2,4-diaminobenzamide: Reduced form with amino groups instead of nitro groups.

    N-(4-methylphenyl)-3,5-dinitrobenzamide: Similar structure with nitro groups at different positions.

Uniqueness: N-(4-methylphenyl)-2,4-dinitrobenzamide is unique due to the specific positioning of the nitro groups and the presence of the 4-methylphenyl group

Properties

IUPAC Name

N-(4-methylphenyl)-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c1-9-2-4-10(5-3-9)15-14(18)12-7-6-11(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOAXMOWUKCSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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